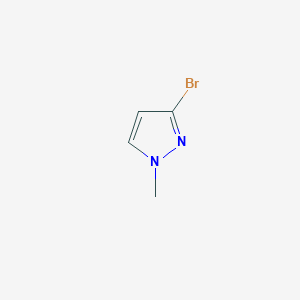

3-bromo-1-methyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEVJEQMVRIEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565910 | |

| Record name | 3-Bromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151049-87-5 | |

| Record name | 3-Bromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-bromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain 3-bromo-1-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. This document details two main synthetic strategies: a reliable Sandmeyer-type reaction from an amino-pyrazole precursor and a discussion on the challenges and methodologies associated with the direct bromination of 1-methyl-1H-pyrazole. Experimental protocols, quantitative data, and visual representations of the synthetic routes are provided to aid researchers in their synthetic endeavors.

Pathway 1: Sandmeyer-Type Reaction from 1-methyl-1H-pyrazol-3-amine

This is a robust and well-documented method for the regioselective synthesis of this compound. The synthesis proceeds via a three-step sequence starting from the readily available 1-methyl-1H-pyrazol-3-amine. The key transformation is a Sandmeyer reaction, which involves the diazotization of the primary amine followed by displacement with a bromide ion, catalyzed by copper(I) bromide.

Experimental Protocol

Step 1: Diazotization of 1-methyl-1H-pyrazol-3-amine

-

In a reaction vessel, dissolve 1-methyl-1H-pyrazol-3-amine in hydrobromic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

-

Quench the reaction mixture by pouring it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure this compound.

Quantitative Data

| Starting Material | Reagents | Product | Yield | Purity |

| 1-methyl-1H-pyrazol-3-amine | 1. NaNO₂, HBr2. CuBr | This compound | Typically 60-70% | >95% after chromatography |

Synthesis Pathway Diagram

Caption: Sandmeyer reaction pathway for this compound.

Pathway 2: Direct Bromination of 1-methyl-1H-pyrazole

The direct bromination of 1-methyl-1H-pyrazole presents a more atom-economical approach. However, this method is complicated by the regioselectivity of the electrophilic substitution on the pyrazole ring. The C4 position is the most electron-rich and sterically accessible, making it the preferred site for bromination under standard electrophilic conditions. Achieving selective bromination at the C3 position is a significant challenge.

Regioselectivity Considerations

Electrophilic aromatic substitution on the pyrazole ring is highly dependent on the reaction conditions and the nature of the substituents on the ring. For N-alkylpyrazoles, the order of reactivity for electrophilic attack is generally C4 > C5 > C3. Therefore, direct bromination of 1-methyl-1H-pyrazole with reagents like N-bromosuccinimide (NBS) or bromine typically yields 4-bromo-1-methyl-1H-pyrazole as the major product.

Strategies to favor C3 bromination are not well-established and may require the use of directing groups or specific catalysts that can overcome the intrinsic reactivity of the pyrazole ring. Research in this area is ongoing, and a reliable, high-yielding protocol for the direct C3 bromination of 1-methyl-1H-pyrazole is not currently prevalent in the literature.

General Experimental Protocol for Bromination (yielding primarily the 4-bromo isomer)

-

Dissolve 1-methyl-1H-pyrazole in a suitable solvent such as chloroform, dichloromethane, or acetonitrile.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt.

-

Concentrate the organic layer and purify the residue by column chromatography to separate the isomeric products.

Quantitative Data for Direct Bromination

| Starting Material | Reagent | Major Product | Minor Products |

| 1-methyl-1H-pyrazole | NBS | 4-bromo-1-methyl-1H-pyrazole | This compound, 3,4-dibromo-1-methyl-1H-pyrazole |

Logical Relationship Diagram for Direct Bromination

Caption: Regioselectivity challenges in the direct bromination of 1-methyl-1H-pyrazole.

Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (d, J = 2.4 Hz, 1H), 6.25 (d, J = 2.4 Hz, 1H), 3.88 (s, 3H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 140.0, 128.5, 108.0, 39.5. |

| Mass Spec. (EI) | m/z 160, 162 ([M]⁺, Br isotope pattern). |

Conclusion

For the synthesis of this compound, the Sandmeyer-type reaction starting from 1-methyl-1H-pyrazol-3-amine is the most reliable and regioselective method. While direct bromination of 1-methyl-1H-pyrazole is a more direct route, it is hampered by poor regioselectivity, with the C4-bromo isomer being the predominant product under standard electrophilic conditions. Researchers requiring the pure C3-bromo isomer are advised to utilize the Sandmeyer approach. Further investigation into novel catalytic systems may in the future provide a more efficient and regioselective direct C3 bromination pathway.

physicochemical properties of 3-bromo-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its distinct structural features, characterized by the presence of a bromine atom on the pyrazole ring, allow for regioselective functionalization, making it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. This document provides a comprehensive overview of the known , detailed experimental protocols for its synthesis and characterization, and visual representations of its synthetic pathway and utility as a chemical precursor.

Physicochemical Properties

The key are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₄H₅BrN₂ | [1] |

| Molecular Weight | 161.00 g/mol | [2] |

| Appearance | Liquid | [3] |

| Density | 1.585 g/mL at 25 °C | [1][3] |

| Boiling Point | 204-210 °C at 760 mmHg | [1] |

| Flash Point | 106 °C (224 °F) | [1] |

| Refractive Index | n20/D 1.528 | [1][3] |

| pKa (Predicted) | -0.27 ± 0.10 | [1][3] |

| Vapor Pressure | 0.543 mmHg at 25°C | [1] |

| Storage Conditions | Keep in dark place, Sealed in dry, Room Temperature | [1][3] |

| CAS Number | 151049-87-5 | [1][3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 1-methyl-1H-pyrazol-3-amine.[3]

Materials:

-

1-methyl-1H-pyrazol-3-amine (2.00 g)

-

Hydrobromic acid (48%)

-

Sodium nitrite (1.56 g)

-

Copper(I) bromide (7.39 g)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Water

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/hexane mixture

Procedure:

-

A solution of 1-methyl-1H-pyrazol-3-amine (2.00 g) is prepared in hydrobromic acid (14.0 mL).

-

The solution is cooled in an ice bath.

-

An aqueous solution (2.06 mL) of sodium nitrite (1.56 g) is added dropwise to the cooled solution.

-

The reaction mixture is stirred under ice bath cooling for 30 minutes to facilitate the formation of the diazonium salt.

-

A solution of copper(I) bromide (7.39 g) in hydrobromic acid (14.0 mL) is then slowly added to the reaction mixture.

-

The mixture is stirred for an extended period (e.g., 30 hours) under ice bath cooling.[3]

-

Upon completion, the reaction is neutralized with saturated aqueous sodium bicarbonate.

-

The mixture is diluted with dichloromethane, and any insoluble material is removed by filtration.

-

The filtrate is washed sequentially with water and saturated brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is evaporated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using an appropriate eluent (e.g., ethyl acetate/hexane) to yield the final product, this compound.[3]

Characterization

The synthesized product can be characterized using standard analytical techniques:

-

¹H NMR Spectroscopy: The structure of the product can be confirmed by proton NMR. For example, in CDCl₃, characteristic peaks would be observed for the methyl protons and the two protons on the pyrazole ring.[3]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized compound.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.[4]

Visualized Workflows and Relationships

Synthesis and Purification Workflow

The following diagram illustrates the key steps involved in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Role as a Synthetic Intermediate

This compound is not typically involved in biological signaling pathways itself but is a versatile precursor for creating more complex, potentially bioactive molecules. Its bromine atom provides a reactive site for cross-coupling reactions.

Caption: Role of this compound in synthetic chemistry.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic protocol outlined provides a reliable method for its preparation, and its utility in organic synthesis, particularly in the construction of complex heterocyclic systems, is significant. This guide serves as a foundational resource for researchers and professionals utilizing this compound in their synthetic endeavors, particularly within the context of drug development and materials science.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 151049-87-5 [m.chemicalbook.com]

- 4. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

An In-Depth Technical Guide to 3-bromo-1-methyl-1H-pyrazole (CAS: 151049-87-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-1-methyl-1H-pyrazole, a key building block in modern medicinal chemistry. The document details its physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of therapeutic agents. Detailed experimental protocols for its synthesis and a representative cross-coupling reaction are provided. Furthermore, this guide explores the broader context of pyrazole-containing drugs by illustrating the signaling pathways of prominent examples, offering insights into the therapeutic potential of molecules derived from this versatile scaffold.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2] this compound, in particular, serves as a crucial intermediate, offering a reactive handle for the introduction of molecular diversity through various chemical transformations.[3] The bromine atom at the 3-position is strategically placed for facile functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex drug candidates.[4] The methyl group at the N1 position prevents tautomerism, ensuring regiochemical control in subsequent reactions.[3] This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound, facilitating its effective utilization in the synthesis of novel therapeutic agents.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented in the tables below. This information is essential for its safe handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 151049-87-5 | [5] |

| Molecular Formula | C₄H₅BrN₂ | [5] |

| Molecular Weight | 161.00 g/mol | [5] |

| Appearance | Liquid | [6] |

| Boiling Point | 204-210 °C at 760 mmHg | [6] |

| Density | 1.585 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.528 | [6] |

| SMILES | CN1C=CC(Br)=N1 | [6] |

| InChI Key | ZGEVJEQMVRIEPX-UHFFFAOYSA-N | [6] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [7] |

| H319: Causes serious eye irritation | P280: Wear protective gloves/ eye protection/ face protection. | [7] |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and effective method involves the Sandmeyer-type reaction of 1-methyl-1H-pyrazol-3-amine.

Synthesis of this compound from 1-methyl-1H-pyrazol-3-amine

This protocol describes the diazotization of 1-methyl-1H-pyrazol-3-amine followed by a Sandmeyer reaction with copper(I) bromide.

Experimental Protocol:

-

Diazotization: To a solution of 1-methyl-1H-pyrazol-3-amine (2.00 g) in hydrobromic acid (14.0 mL), a solution of sodium nitrite (1.56 g) in water (2.06 mL) is added dropwise at 0 °C with stirring. The reaction mixture is stirred at this temperature for 30 minutes.

-

Sandmeyer Reaction: A solution of copper(I) bromide (7.39 g) in hydrobromic acid (14.0 mL) is slowly added to the cooled diazonium salt solution. The reaction mixture is then stirred at 0 °C for 30 hours.

-

Work-up and Purification: The reaction is quenched by neutralizing with a saturated aqueous solution of sodium bicarbonate and then diluted with dichloromethane. The resulting mixture is filtered to remove any insoluble material. The organic layer is separated, washed sequentially with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield this compound.

Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. This protocol provides a general procedure for the coupling of this compound with phenylboronic acid, a common transformation in drug discovery.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (4:1, 5 mL).

-

Reaction Execution: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (approximately 100 °C) with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenyl-1-methyl-1H-pyrazole.

Applications in Drug Discovery and Signaling Pathways

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors and other therapeutic agents.[8][9] Derivatives of this compound are instrumental in the synthesis of compounds that modulate key signaling pathways implicated in various diseases.

Role as a Synthetic Intermediate

This compound is a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

Signaling Pathways of Pyrazole-Containing Drugs

To illustrate the therapeutic relevance of the pyrazole core, the signaling pathways of two prominent pyrazole-containing drugs, Celecoxib and Mavacamten, are depicted below. While not directly synthesized from this compound, their mechanisms of action highlight the types of biological targets that pyrazole-based compounds can effectively modulate.

Caption: Mechanism of action of Celecoxib.

Caption: Mechanism of action of Mavacamten.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure and the reactivity of the bromine substituent make it an ideal starting material for the synthesis of diverse libraries of compounds for drug discovery. The established importance of the pyrazole scaffold in approved drugs underscores the potential of novel derivatives. This technical guide provides essential data and protocols to support the ongoing research and development of new pyrazole-based therapeutics.

References

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]

- 4. What is the mechanism of Mavacamten? [synapse.patsnap.com]

- 5. ClinPGx [clinpgx.org]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

molecular structure of 3-bromo-1-methyl-1H-pyrazole

An In-depth Technical Guide on 3-bromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic profile, and synthesis of this compound. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the development of novel molecules.

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a methyl group at the N1 position, and a bromine atom at the C3 position. The presence of the bromine atom provides a reactive handle for further functionalization, making it a key intermediate in organic synthesis.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 151049-87-5 | [1][2][3] |

| Molecular Formula | C₄H₅BrN₂ | [1][3] |

| Molecular Weight | 161.00 g/mol | [1][2] |

| Physical Form | Liquid | [2] |

| Density | 1.585 g/mL at 25 °C | [2] |

| Boiling Point | 204-210 °C at 760 mmHg | [2] |

| Refractive Index | n20/D 1.528 | [2] |

| Flash Point | 106.66 °C (224.0 °F) | [2] |

| SMILES | CN1C=CC(Br)=N1 | [2] |

| InChIKey | ZGEVJEQMVRIEPX-UHFFFAOYSA-N | [1][2] |

Spectroscopic and Analytical Data

Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and the presence of bromine. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Table 2: Mass Spectrometry Data

| Ion | Calculated m/z | Description |

| [M]⁺ | 159.9636 | Molecular ion peak corresponding to ⁷⁹Br |

| [M+2]⁺ | 161.9616 | Molecular ion peak corresponding to ⁸¹Br |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for elucidating the precise molecular structure. While specific, experimentally verified spectral data from peer-reviewed literature is not available in the provided search results, the expected signals can be predicted based on the molecule's structure.

-

¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the N-methyl protons (around 3.8-4.0 ppm) and two doublets in the aromatic region for the two pyrazole ring protons.

-

¹³C NMR: The spectrum would display four signals corresponding to the four unique carbon atoms in the molecule: the N-methyl carbon, the two CH carbons of the pyrazole ring, and the bromine-substituted carbon (C3).

Note: Verified experimental NMR spectra for this compound can be found in commercial and academic spectral databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups and the overall fingerprint of the molecule. Key expected absorption bands would include C-H stretching from the methyl group and the aromatic ring, C=N and C-N stretching vibrations characteristic of the pyrazole ring.

Synthesis of this compound

The compound is commonly synthesized via a diazotization-bromination reaction (Sandmeyer-type reaction) starting from 1-methyl-1H-pyrazol-3-amine.

Experimental Protocol

The following is a general procedure for the synthesis of this compound.[3]

-

Preparation of Amine Solution: Dissolve 1-methyl-1H-pyrazol-3-amine (2.00 g) in hydrobromic acid (14.0 mL). Cool the solution in an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.56 g) in water (2.06 mL). Add this solution dropwise to the cold amine solution, maintaining the temperature below 5 °C.

-

Reaction Completion: Stir the reaction mixture in the ice bath for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Dilute the mixture with dichloromethane.

-

Extraction and Drying: Remove any insoluble material by filtration. Separate the organic layer, wash it sequentially with water and saturated brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography using an appropriate eluent (e.g., ethyl acetate/hexane) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. The this compound scaffold is particularly valuable for several reasons:

-

Versatile Intermediate: The carbon-bromine bond is highly amenable to various cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the facile introduction of diverse substituents at the 3-position. This is a cornerstone of library synthesis in modern drug discovery.

-

Bioisostere: The pyrazole ring is often used as a bioisosteric replacement for other aromatic or amide groups to improve pharmacokinetic properties such as metabolic stability and cell permeability.

-

Biological Activity: Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[4] Brominated pyrazoles serve as key intermediates in the synthesis of potent and selective bioactive molecules, including insecticides.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

Precautionary Statements (selected): P261, P264, P280, P302+P352, P305+P351+P338.[1] Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 3-bromo-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1-methyl-1H-pyrazole is a key heterocyclic building block in the field of medicinal chemistry and drug development. Its substituted pyrazole core is a prevalent scaffold in a wide array of biologically active compounds, demonstrating anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its utility as a versatile intermediate in the synthesis of potential therapeutic agents.

Chemical Identity and Properties

The nomenclature and key physicochemical properties of this compound are summarized below, providing essential data for its application in a laboratory setting.

Table 1: IUPAC Name and Synonyms

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonym(s) | 1-Methyl-3-bromopyrazole, 3-Bromo-1-methylpyrazole |

| CAS Number | 151049-87-5 |

| Molecular Formula | C₄H₅BrN₂ |

| Molecular Weight | 161.00 g/mol |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Density | 1.585 g/mL at 25 °C | |

| Boiling Point | 204-210 °C at 760 mmHg | |

| Refractive Index | n20/D 1.528 | |

| Flash Point | 106.66 °C |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of 1-methyl-1H-pyrazol-3-amine followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from 1-methyl-1H-pyrazol-3-amine

Materials:

-

1-methyl-1H-pyrazol-3-amine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Ice

-

Water

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of 1-methyl-1H-pyrazol-3-amine (2.00 g) in hydrobromic acid (14.0 mL) is prepared and cooled in an ice bath.

-

A solution of sodium nitrite (1.56 g) in water (2.06 mL) is added dropwise to the cooled solution, maintaining the temperature with the ice bath. The mixture is stirred for 30 minutes.

-

A solution of copper(I) bromide (7.39 g) in hydrobromic acid (14.0 mL) is then slowly added to the reaction mixture.

-

Upon completion of the reaction, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and then diluted with dichloromethane.

-

Any insoluble material is removed by filtration.

-

The filtrate is washed sequentially with water and saturated brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. This versatility allows for the generation of large libraries of compounds for biological screening.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow where this compound is utilized as a starting material in a drug discovery program.

Caption: Drug discovery workflow utilizing this compound.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. The following diagram outlines a general experimental workflow for coupling this compound with a generic arylboronic acid.

Caption: General workflow for Suzuki-Miyaura coupling.

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are known to target a range of biological pathways implicated in various diseases. The pyrazole scaffold is a common feature in inhibitors of kinases, cyclooxygenases (COX), and other enzymes. The synthesis of libraries of derivatives from this compound allows for the exploration of their activity against these targets.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis and the reactivity of the bromine atom make it an ideal starting material for the generation of compound libraries for drug discovery. The continued exploration of derivatives of this compound is likely to yield novel therapeutic agents with diverse biological activities.

Spectroscopic Profile of 3-bromo-1-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 3-bromo-1-methyl-1H-pyrazole. The information compiled herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.25 | d | 2.0 | 1H | H5 |

| 6.25 | d | 2.4 | 1H | H4 |

| 3.88 | s | - | 3H | N-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 162 | High | [M+2]⁺ (with ⁸¹Br) |

| 160 | High | [M]⁺ (with ⁷⁹Br) |

| 42 | High | [C₂H₂N]⁺ |

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Note: Specific experimental ¹³C NMR and IR data for this compound were not available in the searched literature. The following sections on ¹³C NMR and IR are based on general knowledge of pyrazole derivatives and data from closely related compounds. They are intended to be illustrative and predictive rather than experimentally confirmed for this specific molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140-150 | C5 |

| ~120-130 | C3-Br |

| ~105-115 | C4 |

| ~35-40 | N-CH₃ |

Note: These are estimated chemical shift ranges based on known data for substituted pyrazoles.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | C-H stretching (aromatic) |

| ~2900-3000 | Medium | C-H stretching (methyl) |

| ~1500-1600 | Medium-Strong | C=N and C=C stretching (pyrazole ring) |

| ~1400-1450 | Medium | C-H bending (methyl) |

| ~1000-1100 | Strong | C-N stretching |

| ~600-700 | Strong | C-Br stretching |

Note: These are predicted absorption ranges based on characteristic functional group frequencies.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard practices for the analysis of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans are co-added to ensure a good signal-to-noise ratio.

¹³C NMR Spectroscopy (General Protocol): The ¹³C NMR spectrum would be acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is typically used. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a large number of scans to achieve adequate sensitivity.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): A sample of this compound, dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate, is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte. The separated compound is then introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-400.

Infrared (IR) Spectroscopy (General Protocol)

Attenuated Total Reflectance (ATR)-FTIR: A small amount of the liquid sample is placed directly onto the ATR crystal of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of a small molecule like this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

theoretical vs experimental properties of 3-bromo-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Theoretical and Experimental Properties of 3-bromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to its structural features, it serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activities.[1][2][3] This document collates available experimental data for its physical and chemical properties and provides a detailed synthesis protocol. In the absence of published, peer-reviewed experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of closely related compounds and established principles. Furthermore, it outlines a theoretical framework for its properties based on common computational chemistry methods. The guide also visualizes the synthesis workflow and its potential role in the drug discovery pipeline, adhering to specified technical and formatting requirements.

Introduction

This compound (CAS No: 151049-87-5) is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The presence of a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring offers specific steric and electronic properties, making it a versatile intermediate for further chemical modifications, particularly in the development of novel therapeutic agents.[1] This guide aims to consolidate the known experimental data and provide a robust theoretical framework for understanding the properties of this compound.

Physical and Chemical Properties

The experimental physical properties of this compound have been reported by various chemical suppliers. These properties are summarized in Table 1.

| Property | Experimental Value |

| Molecular Formula | C₄H₅BrN₂ |

| Molecular Weight | 161.00 g/mol |

| Appearance | Liquid |

| Boiling Point | 204-210 °C at 760 mmHg |

| Density | 1.585 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.528 |

| Flash Point | 106.66 °C |

Spectroscopic Properties

Detailed experimental spectra for this compound are not extensively published in peer-reviewed literature. However, based on data from related pyrazole derivatives and general principles of spectroscopy, the expected and theoretical data are presented below.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can be calculated using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, a common approach for predicting the NMR spectra of organic molecules.[7][8] The predicted values in the tables below are based on such theoretical approaches and are compared with expected experimental values derived from similar structures found in the literature.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Proton | Predicted Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Theoretical Chemical Shift (δ, ppm) |

| H-4 | ~6.3 | Doublet (d) | ~2.5 | 6.2-6.4 |

| H-5 | ~7.4 | Doublet (d) | ~2.5 | 7.3-7.5 |

| -CH₃ | ~3.8 | Singlet (s) | N/A | 3.7-3.9 |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Carbon | Predicted Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |

| C-3 | ~120 | 118-122 |

| C-4 | ~108 | 106-110 |

| C-5 | ~130 | 128-132 |

| -CH₃ | ~37 | 36-38 |

Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)

The expected major peaks in the FT-IR spectrum and the key fragments in the mass spectrum are outlined in Table 4.

Table 4: Predicted FT-IR and Mass Spectrometry Data

| Spectroscopic Technique | Predicted Experimental Values |

| FT-IR (cm⁻¹) | ~3100-3000 (C-H aromatic stretch), ~2950-2850 (C-H aliphatic stretch), ~1600-1450 (C=C and C=N ring stretching), ~1100-1000 (C-N stretching), ~700-600 (C-Br stretching) |

| Mass Spectrometry (m/z) | 160/162 ([M]⁺, isotopic pattern for Br), 145/147 ([M-CH₃]⁺), 81 ([M-Br]⁺) |

Chemical Reactivity and Synthesis

This compound is primarily used as an intermediate in organic synthesis.[1] The bromine atom at the C-3 position is susceptible to various substitution reactions, including cross-coupling reactions (e.g., Suzuki, Sonogashira), which allow for the introduction of diverse functional groups.[5] The pyrazole ring itself is generally stable to many reaction conditions.

A common synthetic route to this compound involves the diazotization of 1-methyl-1H-pyrazol-3-amine followed by a Sandmeyer-type reaction with a bromide source.[1]

Potential Applications in Drug Discovery

While specific biological activities of this compound are not widely reported, its role as a synthetic intermediate is significant. Pyrazole derivatives have been investigated for a vast range of therapeutic applications.[2][3] This compound can be used as a starting point to generate libraries of novel compounds for high-throughput screening against various biological targets.

Experimental Protocols

Synthesis of this compound[1]

Materials:

-

1-methyl-1H-pyrazol-3-amine

-

Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

A solution of 1-methyl-1H-pyrazol-3-amine (2.00 g) in hydrobromic acid (14.0 mL) is prepared and cooled in an ice bath.

-

An aqueous solution (2.06 mL) of sodium nitrite (1.56 g) is added dropwise to the cooled solution. The reaction mixture is stirred under ice bath cooling for 30 minutes.

-

A solution of copper(I) bromide (7.39 g) in hydrobromic acid (14.0 mL) is then slowly added to the reaction mixture.

-

The reaction is stirred under ice bath cooling for an extended period (e.g., 30 hours).

-

Upon completion, the reaction mixture is neutralized with saturated aqueous sodium bicarbonate.

-

The product is extracted with dichloromethane. The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography using an ethyl acetate/hexane eluent system to yield this compound.

Spectroscopic Characterization

General Protocol:

-

¹H and ¹³C NMR: Spectra are to be recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

FT-IR: The spectrum is to be recorded on an FT-IR spectrometer, and the sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).

-

Mass Spectrometry: Mass spectra are to be obtained using an electron ionization (EI) mass spectrometer.

Conclusion

This compound is a valuable heterocyclic building block with well-defined physical properties. While detailed peer-reviewed experimental spectroscopic data is sparse, its structural characteristics can be reliably predicted using modern computational methods and by comparison with related compounds. Its primary importance lies in its utility in synthetic organic and medicinal chemistry, providing a versatile scaffold for the generation of novel molecules with potential therapeutic applications. This guide serves as a foundational resource for researchers working with this compound, consolidating available data and providing a framework for its further investigation and application.

References

- 1. This compound CAS#: 151049-87-5 [m.chemicalbook.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Substituted Pyrazoles

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its discovery in the late 19th century opened a new chapter in heterocyclic chemistry, leading to the development of some of the earliest synthetic drugs and, more recently, to highly targeted therapeutics.[3][4] This technical guide provides a comprehensive overview of the discovery, history, and synthesis of substituted pyrazoles, with a focus on key compounds that have shaped the field. It includes detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows to serve as a valuable resource for professionals in drug development.

The Genesis of Pyrazole Chemistry: Knorr's Discovery

The history of pyrazoles begins in 1883 with German chemist Ludwig Knorr.[3][5] While investigating the reactions of phenylhydrazine with β-ketoesters, specifically ethyl acetoacetate, Knorr synthesized the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone.[3][6] This reaction, now known as the Knorr Pyrazole Synthesis, became a foundational method for creating a vast array of pyrazole derivatives.[7][8]

Shortly after this discovery, a derivative of this work led to one of the first commercially successful synthetic drugs, Antipyrine (phenazone), patented in 1883.[4][9][10] Initially developed as an antipyretic, its analgesic properties were soon recognized, marking the entry of pyrazoles into the pharmacopoeia.[11][12]

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Phenazone - Wikipedia [en.wikipedia.org]

- 5. Knorr Pyrazole Synthesis [drugfuture.com]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. name-reaction.com [name-reaction.com]

- 9. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 10. What is Antipyrine used for? [synapse.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. Antipyrine | drug | Britannica [britannica.com]

An In-depth Technical Guide to the Solubility and Stability of 3-bromo-1-methyl-1H-pyrazole in Common Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 3-bromo-1-methyl-1H-pyrazole, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative data in public literature, this document focuses on the predicted physicochemical properties based on its structure, alongside detailed experimental protocols for determining its solubility and stability profiles. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted heterocyclic compound with a molecular formula of C₄H₅BrN₂ and a molecular weight of 161.00 g/mol .[1][2] Its structure, featuring a pyrazole ring, a methyl group, and a bromine atom, dictates its chemical and physical properties, including its solubility in various solvents and its stability under different environmental conditions. Understanding these characteristics is crucial for its effective use in synthesis, formulation, and storage.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The compound is a liquid at room temperature, which suggests good solubility in a range of common organic solvents.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅BrN₂ | [1][2] |

| Molecular Weight | 161.00 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.585 g/mL at 25 °C | [2][3] |

| Boiling Point | 204-210 °C at 760 mmHg | [2][3] |

| Flash Point | 106.66 °C | [2] |

| Refractive Index | n20/D 1.528 | [2] |

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of two nitrogen atoms in the pyrazole ring allows for hydrogen bonding with protic solvents. However, the molecule also possesses nonpolar characteristics due to the methyl group and the bromine atom. Therefore, it is expected to have limited to moderate solubility in water and good solubility in alcohols like ethanol and methanol.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions with the polar pyrazole ring. It is anticipated that this compound will exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, Hexane): The overall molecule has a degree of polarity, but the organic backbone, methyl group, and bromine atom contribute to some nonpolar character. Good solubility is expected in moderately polar solvents like dichloromethane and ethyl acetate. Solubility in very nonpolar solvents like hexane may be lower.

A qualitative summary of the predicted solubility is presented in Table 2. It is imperative to experimentally verify these predictions.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Type | Predicted Solubility |

| Water | Polar Protic | Low to Moderate |

| Ethanol | Polar Protic | High |

| Methanol | Polar Protic | High |

| Acetone | Polar Aprotic | High |

| Dichloromethane | Nonpolar | High |

| Ethyl Acetate | Moderately Polar | High |

Predicted Stability Profile

The stability of the pyrazole ring is generally robust.[4] However, the presence of a bromine substituent and the overall electronic nature of the molecule can influence its stability under certain conditions.

-

pH Stability: Some pyrazole derivatives have been reported to undergo degradation in alkaline conditions (e.g., pH 8), exhibiting a short half-life.[5] Therefore, it is crucial to evaluate the stability of this compound in buffered solutions across a range of pH values.

-

Oxidative Stability: The pyrazole ring is generally stable to oxidation.[4] However, strong oxidizing agents should be used with caution.

-

Thermal Stability: With a boiling point of 204-210 °C, the compound is expected to be thermally stable under typical laboratory conditions.[2][3]

-

Photostability: The potential for photodecomposition should be assessed, especially if the compound is to be handled or stored under light.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid/liquid is necessary to ensure saturation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed to let the excess solute settle.

-

Centrifuge the samples to further separate the undissolved solute.

-

Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in mg/mL or mol/L.

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

-

This compound

-

Buffers of different pH (e.g., pH 2, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Hydrochloric acid and sodium hydroxide solutions (for acid and base hydrolysis)

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

-

Temperature-controlled chambers

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) and at room temperature.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by HPLC-PDA/MS.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature.

-

Analyze samples at various time intervals by HPLC-PDA/MS.

-

-

Photostability:

-

Expose a solution of the compound, as well as the solid compound, to light conditions specified by ICH Q1B guidelines in a photostability chamber.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples at the end of the exposure period by HPLC-PDA/MS.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the parent compound and the formation of any degradation products over time.

-

Determine the percentage of degradation.

-

If possible, identify the structure of major degradation products using HPLC-MS.

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and stability.

Conclusion

While quantitative data on the solubility and stability of this compound is sparse in existing literature, its chemical structure suggests it is a versatile compound with good solubility in many common organic solvents and a generally stable pyrazole core. The provided experimental protocols offer a robust framework for researchers to quantitatively determine these critical parameters. The systematic evaluation of solubility and stability is paramount for the successful application of this compound in research and development, particularly in the pharmaceutical and agrochemical industries. The data generated from these studies will enable appropriate solvent selection for reactions and purifications, as well as inform on proper storage and handling conditions to ensure the compound's integrity.

References

- 1. This compound | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 96 151049-87-5 [sigmaaldrich.com]

- 3. This compound CAS#: 151049-87-5 [m.chemicalbook.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 3-Bromo-1-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential hazards, safety precautions, and handling protocols for the chemical compound 3-bromo-1-methyl-1H-pyrazole. A versatile building block in medicinal chemistry and material science, its safe and effective use is paramount for research and development professionals. This document summarizes key safety data, outlines a general synthetic application, and provides a visual representation of a common experimental workflow.

Core Safety & Hazard Profile

This compound is a combustible liquid that presents several health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The aggregated GHS information from multiple suppliers underscores these risks, mandating careful handling and the use of appropriate personal protective equipment.[1]

Quantitative Hazard Data Summary

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1] | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1] | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1] | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Experimental Protocol: A General Application in Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl or heteroaryl boronic acid with this compound to form a new carbon-carbon bond.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Base (e.g., Na₂CO₃, K₃PO₄)[3]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-2.5 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Heating can be achieved using a conventional oil bath or a microwave reactor for accelerated reaction times.[2][4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: Suzuki-Miyaura Cross-Coupling Experimental Workflow.

Handling and Safety Precautions

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, chemical-resistant aprons and boots.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

After Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling and use. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

- 1. This compound | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling of 3-bromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 3-bromo-1-methyl-1H-pyrazole in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of a wide array of 3-aryl-1-methyl-1H-pyrazoles, a privileged scaffold in medicinal chemistry and drug discovery. The protocols and data presented herein are compiled to facilitate the efficient synthesis and exploration of novel pyrazole-based compounds.

Introduction

The 1-methyl-3-aryl-pyrazole moiety is a core structural motif found in numerous biologically active compounds, exhibiting a range of therapeutic activities including anti-inflammatory, anticancer, and kinase inhibitory properties.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, offering a direct route to these valuable compounds from this compound and various boronic acids.[5][6][7]

This document outlines optimized reaction conditions, detailed experimental procedures, and a summary of expected yields for the Suzuki cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids. Additionally, it addresses common challenges such as the competitive debromination side reaction and provides strategies to mitigate this issue.[8][9]

Key Applications in Drug Discovery

The 3-aryl-1-methyl-1H-pyrazole scaffold is of significant interest in drug development. For instance, derivatives of this class have been investigated as:

-

c-Jun N-terminal Kinase (JNK) Inhibitors: Specifically, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been synthesized and identified as selective inhibitors of JNK3, a target for neurodegenerative diseases.[10]

-

Anticancer Agents: Various substituted pyrazole derivatives have shown potent antitumor activity.[1]

-

Anti-inflammatory Agents: The pyrazole core is present in several anti-inflammatory drugs, and novel derivatives continue to be explored for this purpose.[4]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the efficient synthesis of 3-aryl-1-methyl-1H-pyrazoles and is particularly effective at minimizing the debromination side product.[8][11]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 2.0 equivalents)

-

XPhos Pd G2 (2.5 mol%)

-

XPhos (5 mol%)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Microwave vial

Procedure:

-

To a microwave vial, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), XPhos Pd G2 (0.025 mmol), XPhos (0.05 mmol), and K₂CO₃ (3.0 mmol).

-

Add a mixture of ethanol and water (e.g., 4:1 ratio, 5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 135°C for 40 minutes.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-pyrazole.

General Procedure for Conventional Heating Suzuki-Miyaura Cross-Coupling

This protocol is suitable for laboratories without access to a microwave reactor and can be adapted for a range of substrates.[12]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (2.0 equivalents)

-

Pd(PPh₃)₄ (30 mol%) or another suitable palladium catalyst

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

-

Tetrahydrofuran (THF) / Water or Dioxane / Water

-

Round-bottom flask with a reflux condenser

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (2.0 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add the solvent mixture (e.g., THF/H₂O 4:1, 5 mL) and the palladium catalyst.

-

Heat the reaction mixture to reflux (or 100°C for dioxane/water) and stir for the required time (typically 15-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform a standard aqueous work-up and extraction as described in the microwave protocol.

-

Purify the product by column chromatography.

Data Presentation

The following tables summarize the results obtained from the Suzuki cross-coupling of 3-bromo-pyrazole derivatives with various boronic acids under different reaction conditions.

Table 1: Microwave-Assisted Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with Various Boronic Acids [5][8]

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | p-Methoxyphenylboronic acid | 5a | 89 |

| 2 | Phenylboronic acid | 5b | 74 |

| 3 | 4-Biphenylboronic acid | 5c | 79 |

| 4 | 1-Naphthylboronic acid | 5d | 85 |

| 5 | o-Tolylboronic acid | 5e | 67 |

| 6 | 4-Acetylphenylboronic acid | 5i | 87 |

| 7 | 4-Cyanophenylboronic acid | 5j | 72 |

| 8 | Thiophen-2-ylboronic acid | 5l | 80 |

| 9 | Furan-2-ylboronic acid | 5m | 67 |

| 10 | (E)-Styrylboronic acid | 5q | 74 |

Reaction Conditions: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equiv.), boronic acid (1.2 equiv.), XPhosPdG2 (2.5 mol%), XPhos (5 mol%), K₂CO₃ (3 equiv.), EtOH, 135 °C, microwave, 40 min.

Table 2: Suzuki Coupling of Bromopyrazoles with Boronic Acids under Conventional Heating [12]

| Entry | Bromopyrazole | Boronic Acid | Catalyst (mol%) | Product | Yield (%) |

| 1 | 3-Bromopyrazole | Phenylboronic acid | P1 (6) | 3-Phenylpyrazole | 86 |

| 2 | 3-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (6) | 3-(4-Methoxyphenyl)pyrazole | 81 |

| 3 | 4-Bromopyrazole | Phenylboronic acid | P1 (7) | 4-Phenylpyrazole | 75 |

| 4 | 4-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (7) | 4-(4-Methoxyphenyl)pyrazole | 61 |

Reaction Conditions: Bromopyrazole (1.00 mmol), boronic acid (2.00 mmol), P1 (XPhos-derived precatalyst), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.

Mandatory Visualizations

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proposed Mechanism for Debromination Side Reaction

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: 3-Bromo-1-methyl-1H-pyrazole in the Synthesis of Active Pharmaceutical Ingredients

For Immediate Release

[City, State] – [Date] – 3-Bromo-1-methyl-1H-pyrazole has emerged as a crucial scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique structural features allow for facile and diverse functionalization, making it a valuable component in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.

The strategic placement of the bromine atom at the 3-position of the pyrazole ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl and heteroaryl substituents, which is a key strategy in tuning the pharmacological activity and pharmacokinetic properties of drug candidates. The methyl group at the 1-position of the pyrazole ring enhances metabolic stability and modulates the electronic properties of the heterocyclic core.

Key Applications in API Synthesis